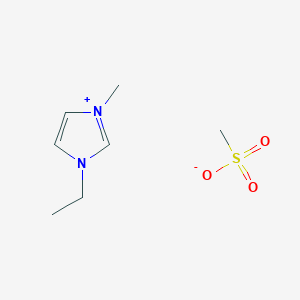

1-Etil-3-metilimidazolio metanosulfonato

Descripción general

Descripción

1-Ethyl-3-methylimidazolium methanesulfonate is an ionic compound with the empirical formula C7H14N2O3S . It is often used in scientific research due to its unique properties .

Synthesis Analysis

The synthesis of ionic liquids like 1-Ethyl-3-methylimidazolium methanesulfonate is typically modeled and experimentally validated . The model yields the theoretically optimal conditions to perform the reaction .Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylimidazolium methanesulfonate has been studied using density functional theory (DFT) calculations . These studies provide both structural and electronic insight into the multifold interactions occurring in the ionic liquid .Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium methanesulfonate is involved in various chemical reactions. For instance, it has been used in the separation of positional isomers of benzoic acid by reversed-phase high-performance liquid chromatography (HPLC) .Physical and Chemical Properties Analysis

1-Ethyl-3-methylimidazolium methanesulfonate has a molecular weight of 206.27 g/mol . It has been found to be highly hygroscopic, making it a promising desiccant for applications in gas dehydration and absorption cooling .Aplicaciones Científicas De Investigación

Síntesis orgánica

El 1-etil-3-metilimidazolio metanosulfonato se utiliza en la síntesis orgánica como disolvente y catalizador. Sus propiedades como líquido iónico facilitan diversas reacciones, incluidas las que son sensibles al agua o que requieren medios no convencionales .

Electroquímica

En electroquímica, este compuesto sirve como electrolito en condensadores electroquímicos de doble capa, mejorando las capacidades de almacenamiento de energía. También se usa en electrolitos de polímero en gel para mejorar la conductividad iónica .

Farmacéutica

La industria farmacéutica emplea el this compound en la formulación y los sistemas de administración de fármacos. Sus propiedades solubilizantes ayudan en el desarrollo de productos farmacéuticos más efectivos y estables .

Catálisis

Este líquido iónico actúa como catalizador en varias reacciones químicas, incluida la acetilación de la celulosa sin ácido, lo que lo hace valioso para crear procesos más ecológicos .

Nanotecnología

En nanotecnología, el this compound se explora por su papel en la solvatación y como lubricante, contribuyendo al desarrollo de materiales y dispositivos a nanoescala .

Biotecnología

Las aplicaciones biotecnológicas incluyen su uso como medio para reacciones enzimáticas y biocatálisis, donde su naturaleza no volátil puede proporcionar un ambiente estable para procesos biológicos sensibles .

Ciencia ambiental

La ciencia ambiental se beneficia del uso del this compound en tecnologías de captura de carbono y como una alternativa de disolvente verde, reduciendo los impactos ambientales nocivos <a aria-label="10: " data-citationid="728b8e90-d924-34bc-da0e-eb8058c94abc-37" h="ID=

Mecanismo De Acción

Target of Action

1-Ethyl-3-methylimidazolium methanesulfonate, also known as [EMIM][MS], is an ionic liquid It’s known that ionic liquids interact with various biological and chemical systems, influencing their behavior .

Mode of Action

Ionic liquids, including [EMIM][MS], are known for their unique properties such as negligible vapor pressures, high thermal stabilities, and ionic conductivities . These properties allow them to interact with their targets in a variety of ways. For instance, they can act as solvents in many organic reactions . The exact mode of action of [EMIM][MS] depends on the specific application and the system it interacts with.

Biochemical Pathways

It’s known that ionic liquids can influence the behavior of aqueous solutions, affecting properties such as density, sound velocity, and viscosity .

Pharmacokinetics

Like other ionic liquids, [emim][ms] is known for its high thermal stability and solubility in both organic solvents and water . These properties could potentially influence its bioavailability.

Result of Action

For instance, they can affect the density, sound velocity, and viscosity of aqueous solutions .

Action Environment

The action, efficacy, and stability of [EMIM][MS] can be influenced by various environmental factors. For instance, the properties of ionic liquids can be affected by temperature . Furthermore, the presence of other substances, such as inorganic salts, can also influence the behavior of ionic liquids .

Safety and Hazards

Direcciones Futuras

1-Ethyl-3-methylimidazolium methanesulfonate is being explored for a wide range of applications. For instance, it is considered a promising alternative desiccant to triethylene glycol and lithium bromide commonly used in the industry . Future challenges and hurdles associated with its use, especially stability, cost, and mass production issues, are also being addressed .

Análisis Bioquímico

Cellular Effects

Some ionic liquids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Some ionic liquids are known to interact with biomolecules at the molecular level, including binding interactions, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH4O3S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLWEDFOKSJYBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049219 | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145022-45-3 | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145022-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145022453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-imidazolium methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

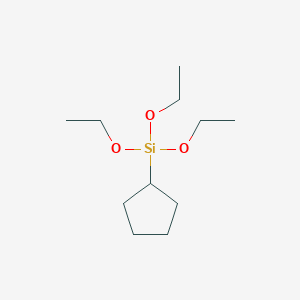

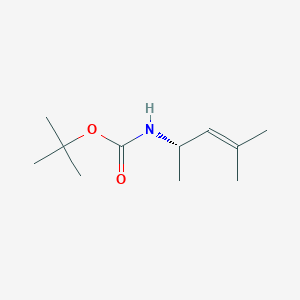

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)